molecular formula C12H10FNO2 B8352038 6-(3-Fluorophenoxy)-2-pyridine methanol

6-(3-Fluorophenoxy)-2-pyridine methanol

Cat. No.: B8352038
M. Wt: 219.21 g/mol
InChI Key: BWNUQSRFQNCWIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Fluorophenoxy)-2-pyridine methanol is a pyridine derivative characterized by a hydroxymethyl (-CH2OH) group at the 2-position of the pyridine ring and a 3-fluorophenoxy substituent at the 6-position. This structural configuration imparts unique chemical reactivity and biological activity, making it a valuable intermediate in agrochemical and pharmaceutical synthesis.

Key properties inferred from related compounds:

  • Molecular formula: C12H10FNO2 (based on positional isomer data) .
  • Molecular weight: ~219.21 g/mol (calculated from formula).
  • Applications: Primarily used as an intermediate in insecticidal compounds, leveraging the electron-withdrawing fluorine atom to enhance stability and bioactivity .

Properties

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

[6-(3-fluorophenoxy)pyridin-2-yl]methanol

InChI

InChI=1S/C12H10FNO2/c13-9-3-1-5-11(7-9)16-12-6-2-4-10(8-15)14-12/h1-7,15H,8H2

InChI Key

BWNUQSRFQNCWIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=CC=CC(=N2)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 6-(3-fluorophenoxy)-2-pyridine methanol with structurally related pyridine methanol derivatives:

Compound Name Substituents Molecular Weight Key Applications Biological Activity Reference
This compound 3-Fluorophenoxy at 6-position 219.21 Agrochemical intermediates Insecticidal (inferred)
2-Pyridine methanol None 109.13 Organic synthesis Antimicrobial, Anticancer
[4-(3-Fluorophenoxy)pyridin-2-yl]methanol 3-Fluorophenoxy at 4-position 219.21 Research chemical Not specified
[6-(Trifluoromethyl)-3-pyridinyl]methanol Trifluoromethyl at 6-position 177.12 Pharmaceutical research Not specified
Cyano(6-phenoxy-2-pyridine)methanol Cyano and phenoxy Varies Pesticide synthesis Insecticidal

Stability and Reactivity Trends

  • Fluorine substituents : Improve metabolic stability and lipophilicity, critical for agrochemical persistence .
  • Hydrogen bonding: Pyridine methanol derivatives participate in hydrogen-bond interactions, influencing reaction yields. For example, 2-pyridine methanol substrates show higher reactivity (72% yield) compared to 3-pyridine methanol (19% yield) under identical conditions .

Research Findings and Implications

  • Agrochemical Optimization: Fluorine and trifluoromethyl substituents in pyridine methanol derivatives significantly enhance insecticidal efficacy while reducing environmental degradation .
  • Synthetic Challenges : Positional isomerism (e.g., 4- vs. 6-substitution) requires precise regioselective synthesis to avoid byproducts .
  • Pharmacological Potential: 2-Pyridine methanol derivatives are under investigation for anticancer applications, though fluorinated analogs may offer improved pharmacokinetics .

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